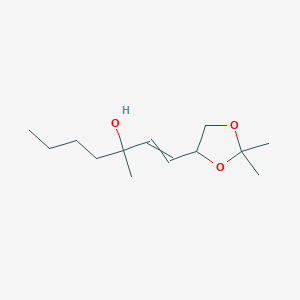
Undec-5-EN-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-5-EN-1-YN-3-OL is an organic compound with the molecular formula C11H18O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, as well as a hydroxyl group (-OH) attached to the third carbon atom. This unique structure makes it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undec-5-EN-1-YN-3-OL can be synthesized through various methods. One common approach involves the use of alkyne and alkene precursors. For instance, a Grignard reaction can be employed, where an alkyne is reacted with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or hydroboration-oxidation. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Undec-5-EN-1-YN-3-OL undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Undec-5-EN-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of unsaturated alcohols on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Undec-5-EN-1-YN-3-OL exerts its effects depends on the specific reaction or application. In general, the presence of both alkene and alkyne groups allows it to participate in a variety of chemical transformations. The hydroxyl group can act as a nucleophile, participating in substitution and addition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecen-1-ol: Similar in structure but lacks the alkyne group.
10-Undecyn-1-ol: Similar but lacks the alkene group.
1-Undecen-11-ol: Another similar compound with different positioning of functional groups.
Uniqueness
Undec-5-EN-1-YN-3-OL is unique due to the presence of both an alkene and an alkyne group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
129030-85-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
undec-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,8-9,11-12H,3,5-7,10H2,1H3 |
InChI-Schlüssel |
BTXDZAHJSMJEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


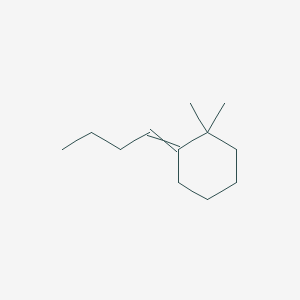

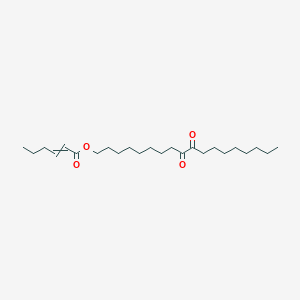
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
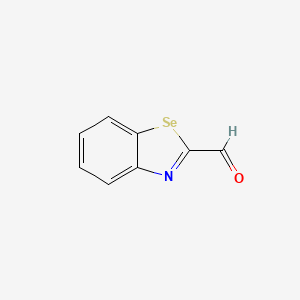
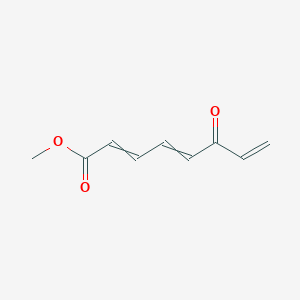
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

